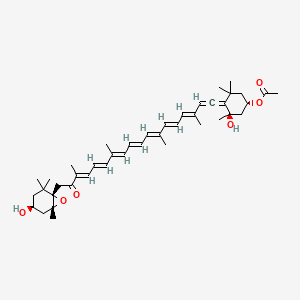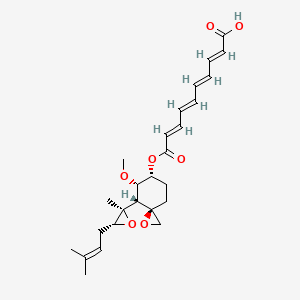
Ibuprofen lysine
Overview
Description
Ibuprofen lysine is a compound formed by the combination of ibuprofen and lysine. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid, and it is widely used to relieve pain, reduce fever, and alleviate inflammation. Lysine is an essential amino acid that enhances the solubility and absorption of ibuprofen, making this compound a faster-acting formulation compared to ibuprofen alone .
Mechanism of Action
Target of Action
Ibuprofen lysine, like its parent compound ibuprofen, primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation .
Mode of Action
This compound acts as a non-selective inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . This results in alleviation of pain, reduction of fever, and suppression of inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . Normally, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins. By inhibiting these enzymes, this compound disrupts this pathway, leading to a decrease in prostaglandin production . This has downstream effects such as reduced inflammation, pain, and fever .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed, resulting in a mean peak plasma level of 31 µg/ml ibuprofen and a mean time to peak (tmax) of 45 minutes . The absolute bioavailability of ibuprofen amounts to 102.7 percent, indicating a complete absorption of ibuprofen when administered as its lysine salt . This rapid absorption and high bioavailability contribute to the compound’s effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can reduce inflammation and alleviate pain . Additionally, it has been found to inhibit platelet aggregation , which can contribute to its anti-inflammatory effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degree of gastric filling can significantly influence the absorption of this compound . It has been found that the absorption of ibuprofen as the lysinate is only faster when taken on an empty stomach; after a standard breakfast, the time to peak plasma levels with ibuprofen acid (with caffeine) was actually shorter than for ibuprofen lysinate . This suggests that the timing of administration relative to meals can impact the drug’s efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen lysine involves the reaction of ibuprofen with lysine. The process typically starts with the preparation of ibuprofen through the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield ibuprofen. The ibuprofen is then reacted with lysine under controlled conditions to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and filtration to isolate and purify the final product. The production is carried out in compliance with regulatory standards to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen lysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Substitution reactions can occur at the aromatic ring of ibuprofen, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include hydroxylated derivatives, alcohols, and substituted aromatic compounds. These products have varying pharmacological properties and can be used for different therapeutic applications .
Scientific Research Applications
Ibuprofen lysine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the solubility and bioavailability of drugs.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used for the treatment of pain, fever, and inflammation. It is also used in clinical trials to evaluate its efficacy and safety in different patient populations.
Industry: Employed in the formulation of fast-acting pain relief medications and other pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The parent compound of ibuprofen lysine, used for similar therapeutic purposes but with slower absorption.
Ibuprofen arginate: Another salt form of ibuprofen with enhanced solubility and absorption.
Ketoprofen: A similar NSAID with different pharmacokinetic properties.
Naproxen: Another NSAID used for pain and inflammation with a longer half-life
Uniqueness
Ibuprofen lysine is unique due to its rapid absorption and fast onset of action compared to ibuprofen alone. The addition of lysine enhances the solubility of ibuprofen, making it more effective for acute pain relief. This makes this compound a preferred choice for conditions requiring quick pain management .
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXIUAEPKVVII-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024433 | |
| Record name | Ibuprofen lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57469-77-9 | |
| Record name | Ibuprofen lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57469-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen lysine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibuprofen lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine mono[4-isobutyl-α-methylbenzeneacetate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















